molecular formula C16H14N2O5S B2946482 methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate CAS No. 383147-52-2

methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate

Cat. No.: B2946482
CAS No.: 383147-52-2
M. Wt: 346.36
InChI Key: APSUDIYXLGIAEO-YVLHZVERSA-N
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Description

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfanyl-linked nitroaryl group. The structure includes a (Z)-configured methoxyiminomethyl moiety at the para position of the 2-nitrophenyl ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-22-16(19)12-5-3-4-6-14(12)24-15-8-7-11(10-17-23-2)9-13(15)18(20)21/h3-10H,1-2H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSUDIYXLGIAEO-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyimino Group: This step involves the reaction of a suitable precursor with methoxyamine under controlled conditions to introduce the methoxyimino functionality.

    Thioether Formation: The sulfanylbenzoate moiety is introduced through a thioether formation reaction, typically involving the reaction of a thiol with a benzoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: Unlike triazine-based sulfonylureas (e.g., metsulfuron methyl), the target compound lacks a triazine ring but features a nitro group and a (Z)-methoxyiminomethyl group.

Mode of Action: Sulfonylureas typically inhibit ALS, but the absence of a triazine moiety in the target compound suggests a divergent binding mechanism. Computational studies propose that the nitroaryl group may interact with ALS via π-π stacking, whereas the methoxyiminomethyl group could stabilize hydrogen bonding .

Comparative Efficacy and Environmental Impact

Table 2: Hypothetical Efficacy and Environmental Properties

Compound ALS Inhibition (IC₅₀, nM)* Soil Half-Life (Days)* Mammalian Toxicity (LD₅₀, mg/kg)*
Target Compound ~15 (estimated) 30–60 >5,000 (low risk)
Metsulfuron methyl ester 5–10 20–40 >10,000
Triflusulfuron methyl ester 8–12 40–90 >5,000

Key Findings :

  • Lower ALS Inhibition : The target compound’s IC₅₀ is estimated to be higher than triazine-based sulfonylureas, suggesting reduced potency. This may correlate with field observations of lower weed-control efficacy at standard application rates.
  • Environmental Persistence : The nitro group likely increases soil adsorption, prolonging half-life compared to metsulfuron methyl but aligning with triflusulfuron methyl’s behavior.

Biological Activity

Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate, also known by its CAS number 383147-52-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O5S
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

The structure of the compound includes a nitrophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on related nitro-substituted phenolic compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Nitro-substituted phenolic compoundE. coli32 µg/mL
Nitro-substituted phenolic compoundS. aureus16 µg/mL

Anticancer Activity

The nitrophenyl moiety in this compound suggests potential anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation .

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on a related compound showed that treatment with the compound resulted in:

  • Increased levels of ROS.
  • Activation of caspase pathways leading to apoptosis.
  • Inhibition of cell cycle progression in human breast cancer cells.

The proposed mechanism of action for this compound involves the interaction with cellular targets leading to oxidative stress and subsequent cell death. This is particularly relevant in cancer therapy where inducing apoptosis is a primary goal.

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